1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a methoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-methylphenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often involve the use of bromine or brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in solvents such as carbon tetrachloride or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would yield a carboxylic acid.
Scientific Research Applications
1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: This compound also contains a bromomethyl group and is used in similar synthetic applications.
2,2-Bis(bromomethyl)-1,3-propanediol: Another bromomethyl-containing compound used in polymer synthesis.
Uniqueness
1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both a bromomethyl group and a chloropropanone moiety, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its methoxy group also provides additional reactivity and potential for functionalization .
Properties
Molecular Formula |
C11H12BrClO2 |
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Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-methoxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-7(14)11(13)10-4-3-9(15-2)5-8(10)6-12/h3-5,11H,6H2,1-2H3 |
InChI Key |
RJLNNYHXHXUBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC)CBr)Cl |
Origin of Product |
United States |
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